molecular formula C7H8F2 B3005385 1-(1,1-Difluoroethyl)-1-ethynylcyclopropane CAS No. 2228653-25-4

1-(1,1-Difluoroethyl)-1-ethynylcyclopropane

Cat. No.: B3005385
CAS No.: 2228653-25-4
M. Wt: 130.138
InChI Key: LLOFQCIHTXMKFQ-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-1-ethynylcyclopropane is a fluorinated organic compound that has garnered significant interest in various fields of chemistry and industry. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluoroethyl)-1-ethynylcyclopropane typically involves the cyclopropanation of suitable precursors with fluorinated reagents. One common method is the reaction of 1,1-difluoroethyl chloride with ethynylcyclopropane under controlled conditions. The reaction is often catalyzed by transition metals such as nickel or copper to facilitate the formation of the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of fluorinated reagents in industrial settings requires stringent safety measures due to their reactivity and potential hazards .

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Difluoroethyl)-1-ethynylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoroethyl)-1-ethynylcyclopropane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(1,1-Difluoroethyl)-1-ethynylcyclopropane stands out due to its unique combination of a cyclopropane ring and difluoroethyl group. This structure imparts distinct reactivity and stability, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug design further highlight its uniqueness compared to other similar compounds .

Properties

IUPAC Name

1-(1,1-difluoroethyl)-1-ethynylcyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2/c1-3-7(4-5-7)6(2,8)9/h1H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOFQCIHTXMKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C#C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228653-25-4
Record name 1-(1,1-difluoroethyl)-1-ethynylcyclopropane
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